molecular formula C6H2Cl2FNO2 B1301863 2,6-Dichloro-5-fluoronicotinic acid CAS No. 82671-06-5

2,6-Dichloro-5-fluoronicotinic acid

Cat. No. B1301863
Key on ui cas rn: 82671-06-5
M. Wt: 209.99 g/mol
InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04738968

Procedure details

The known compound, 2,6-dichloro-5-fluoronicotinonitrile (60 g) was heated at 65°-75° C. for 1 hour in concentrated sulfuric acid. After addition of water, the mixture was further heated at 100°-110° C. for 2 hours to give 2,6-dichloro-5-fluoronicotinic acid (59.8 g), m.p. 155°-156° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#N.[OH2:12].S(=O)(=O)(O)[OH:14]>>[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([OH:14])=[O:12]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated at 100°-110° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 59.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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